N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12FN3/c1-8-3-4-9(5-11(8)12)14-10-6-13-15(2)7-10/h3-7,14H,1-2H3 |
InChI Key |
FJRKBKUNOKEVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CN(N=C2)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluoro-4-methylaniline with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluoro group.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.
Scientific Research Applications
N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. Additionally, it may interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological targets of related compounds:
Key Observations :
- Electron-Withdrawing Groups : The 3-fluoro substituent in the target compound and SSR125543A enhances binding to hydrophobic pockets in target proteins, improving selectivity .
- Heterocyclic Diversity : Replacement of the phenyl group with pyridinyl (e.g., ) or imidazole-pyrimidine () alters solubility and target affinity.
Physicochemical Properties
Biological Activity
N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents and anti-inflammatory drugs. This article provides a detailed overview of its biological activities, including relevant case studies and research findings.
- Molecular Formula : C₁₁H₁₂FN₃
- Molecular Weight : 205.23 g/mol
- CAS Number : 2060053-88-3
Research indicates that compounds within the pyrazole class, including this compound, exhibit various biological activities through different mechanisms:
-
Anticancer Activity :
- Pyrazole derivatives have shown promising results against multiple cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) with growth inhibition percentages of 54.25% and 38.44%, respectively .
- The anticancer properties are often attributed to their ability to interfere with key signaling pathways involved in cell proliferation and survival, such as the p38 MAPK pathway, which is crucial in inflammatory responses and cancer progression .
-
Anti-inflammatory Activity :
- The compound has also been evaluated for its anti-inflammatory effects. It has been noted that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharide (LPS) stimulation, indicating a potential role in treating inflammatory diseases .
- A structure–activity relationship (SAR) study highlighted that modifications at specific positions on the pyrazole ring could enhance anti-inflammatory activity while minimizing toxicity to normal cells .
Anticancer Studies
A series of studies have focused on the synthesis and evaluation of pyrazole derivatives for their anticancer properties:
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | HepG2 | 15 | Significant growth inhibition |
| Compound B | HeLa | 20 | Moderate toxicity on normal fibroblasts |
| This compound | Various | Not specified | Further studies needed |
These findings suggest that while some derivatives exhibit potent anticancer activity, others may require further optimization to balance efficacy and safety.
Anti-inflammatory Studies
In another study focusing on anti-inflammatory properties, several pyrazole derivatives were tested for their ability to inhibit inflammation:
| Compound | IC50 (µg/mL) | Comparison Standard |
|---|---|---|
| This compound | 60.56 | Diclofenac Sodium (54.65) |
| Compound C | 57.24 | Diclofenac Sodium |
| Compound D | 69.15 | Diclofenac Sodium |
These results indicate that this compound has comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
